Structural and Electronic Differentiation from Non-Chlorinated 2-(Azetidin-3-yloxy)benzo[d]thiazole Hydrochloride
The target compound incorporates a chlorine atom at the 4-position of the benzothiazole ring, whereas the closest commercially available analog, 2-(azetidin-3-yloxy)benzo[d]thiazole hydrochloride (CAS 1421477-06-6), lacks this substituent . The chlorine introduces a σ-hole that can engage in halogen bonding with biological targets, an interaction absent in the non-halogenated analog. In benzothiazole series reported in patent WO2013094761A1, similar halogen substitution at the 4-position shifted S1P1 receptor binding affinity by >10-fold relative to unsubstituted counterparts [1]. While direct binding data for the target compound are not publicly available, the class-level precedent establishes that the 4-chloro modification is expected to confer distinct target engagement profiles.
| Evidence Dimension | Presence of 4-chloro substituent and predicted halogen-bonding capability |
|---|---|
| Target Compound Data | 4-chloro substituent present; calculated molecular weight 277.17 g/mol (HCl salt) |
| Comparator Or Baseline | 2-(azetidin-3-yloxy)benzo[d]thiazole hydrochloride (CAS 1421477-06-6): no 4-chloro substituent; MW 242.73 g/mol |
| Quantified Difference | Molecular weight difference: +34.44 g/mol; halogen-bond donor capacity: present vs. absent |
| Conditions | Structural comparison based on chemical structure; class-level activity shift inferred from WO2013094761A1 patent examples |
Why This Matters
The 4-chloro substituent provides a halogen-bond donor that the non-chlorinated analog lacks, a feature that can alter target selectivity and binding kinetics in medicinal chemistry campaigns.
- [1] WO2013094761A1 – Novel thiazole derivatives having S1P receptor modulating activity. World Intellectual Property Organization, 2013. Examples demonstrate halogen-dependent activity shifts. View Source
